Product packaging for Ethyl octadecyl sulfide(Cat. No.:CAS No. 41947-84-6)

Ethyl octadecyl sulfide

Cat. No.: B1626249
CAS No.: 41947-84-6
M. Wt: 314.6 g/mol
InChI Key: SCXDNHDZZGVVOL-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolution of Alkyl Sulfide (B99878) Research

The study of organic sulfur compounds, including thioethers (also known as alkyl sulfides), dates back to the mid-19th century. numberanalytics.comresearchweb.uz Early research focused on their synthesis and basic characterization. Over the decades, the understanding of their chemical properties and reactivity has grown significantly. numberanalytics.com The development of new synthetic methodologies, including various metal-catalyzed cross-coupling reactions, has greatly expanded the ability to create a wide array of sulfide structures. thieme-connect.commdpi.comthieme-connect.de These advancements have been crucial for exploring the diverse applications of these compounds.

Contemporary Significance of Long-Chain Alkyl Sulfides in Advanced Chemical Sciences

Long-chain alkyl sulfides are of interest in several areas of modern chemistry. Their long alkyl chains impart hydrophobic properties, making them relevant in fields such as lubrication and surfactant chemistry. In materials science, they are explored for their potential in developing novel polymers and other sulfur-containing materials. numberanalytics.com Furthermore, the presence of a long-chain alkyl group can influence the biological activity of molecules, a concept explored in medicinal chemistry. For example, attaching long alkyl chains to certain molecules can enhance their interaction with lipid bilayers of cell membranes. nih.gov

Structural Classification and Precise Nomenclature of Thioethers with Specific Reference to Ethyl Octadecyl Sulfide

Thioethers, or sulfides, are the sulfur analogs of ethers, with a sulfur atom replacing the oxygen atom. wikipedia.orglibretexts.org Their general structure is R-S-R', where R and R' are organic substituents. wikipedia.org The nomenclature of thioethers can follow several conventions. In common nomenclature, the two alkyl groups are named alphabetically followed by "sulfide". libretexts.orgchemistrysteps.com For more complex structures, the larger alkyl group is treated as the parent alkane, and the smaller alkylthio group (RS-) is named as a substituent. chemistrysteps.comucalgary.ca

This compound has the chemical formula C20H42S. chemicalbook.comchemicalbook.com Structurally, it consists of an ethyl group (C2H5) and an octadecyl group (C18H37) bonded to a central sulfur atom. Following IUPAC nomenclature, it can be named as 1-(ethylthio)octadecane. lookchem.com

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 41947-84-6 chemicalbook.comchemicalbook.com
Molecular Formula C20H42S chemicalbook.comchemicalbook.com
Molecular Weight 314.61 g/mol chemicalbook.comchemicalbook.com
Melting Point 25°C (estimate) lookchem.comlookchem.com
Boiling Point 364.26°C (rough estimate) lookchem.comlookchem.com
Density 0.8823 (estimate) lookchem.comlookchem.com
Refractive Index 1.4746 (estimate) lookchem.comlookchem.com
Flash Point 215.3°C lookchem.com
Vapor Pressure 5.27E-06 mmHg at 25°C lookchem.comlookchem.com
InChI Key SCXDNHDZZGVVOL-UHFFFAOYSA-N finetechnology-ind.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H42S B1626249 Ethyl octadecyl sulfide CAS No. 41947-84-6

Properties

CAS No.

41947-84-6

Molecular Formula

C20H42S

Molecular Weight

314.6 g/mol

IUPAC Name

1-ethylsulfanyloctadecane

InChI

InChI=1S/C20H42S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-4-2/h3-20H2,1-2H3

InChI Key

SCXDNHDZZGVVOL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCSCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCSCC

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl Octadecyl Sulfide and Analogous Long Chain Alkyl Sulfides

Alkylation Reactions Utilizing Long-Chain Halides and Thiol Precursors

A primary and well-established route to long-chain alkyl sulfides involves the reaction of a long-chain alkyl halide with a thiol or thiolate. researchgate.net This approach leverages the nucleophilicity of the sulfur species and the electrophilicity of the carbon atom attached to the halogen.

Transition metal catalysis has emerged as a powerful tool for the formation of C-S bonds, offering milder reaction conditions and broader functional group tolerance compared to traditional methods. nih.gov Palladium-catalyzed cross-coupling reactions, in particular, have been extensively developed for the synthesis of aryl sulfides and can be adapted for long-chain alkyl sulfides. thieme-connect.comthieme-connect.deresearchgate.net The general mechanism for palladium-catalyzed C-S cross-coupling involves the oxidative addition of the alkyl halide to a Pd(0) complex, followed by transmetalation with a metal thiolate or reaction with a thiol in the presence of a base, and concluding with reductive elimination to yield the thioether and regenerate the Pd(0) catalyst. thieme-connect.deresearchgate.net

Nickel, being a more cost-effective alternative to palladium, has also proven effective in catalyzing C-S bond formation. rsc.org Nickel-catalyzed reductive cross-coupling reactions can efficiently produce a variety of unsymmetrical disulfides and can be applied to the synthesis of thioethers. rsc.org Copper-catalyzed systems have also been employed for the synthesis of thioethers, including those with long alkyl chains. researchgate.net These reactions often proceed under mild conditions and exhibit good functional group tolerance. researchgate.net

Recent advancements in photoredox catalysis have provided new avenues for C-S bond formation. beilstein-journals.orgresearchgate.net These methods often utilize visible light to generate radical intermediates under mild conditions, enabling the coupling of various sulfur-containing compounds with alkyl halides. beilstein-journals.org Some innovative strategies have even combined photoredox catalysis with transition metal catalysis to achieve unique reactivity. beilstein-journals.org

Table 1: Comparison of Transition Metal Catalysts for Thioether Synthesis

Metal Catalyst Typical Substrates Key Advantages Potential Limitations
PalladiumAryl and alkyl halides, thiolsHigh efficiency, broad substrate scope, well-studied mechanisms thieme-connect.comthieme-connect.deresearchgate.netCost, potential for catalyst poisoning by sulfur compounds thieme-connect.com
NickelAlkyl halides, thiolsCost-effective, effective for reductive cross-coupling thieme-connect.dersc.orgCan require specific ligands and conditions
CopperAlkyl and aryl halides, thiolsLow cost, mild reaction conditions, good functional group tolerance researchgate.netCan require stoichiometric amounts in some cases

The synthesis of ethyl octadecyl sulfide (B99878) can be readily achieved through a bimolecular nucleophilic substitution (S_N2) reaction. ucsd.edu In this process, a nucleophile, such as the ethanethiolate anion (CH₃CH₂S⁻), attacks the electrophilic carbon atom of an octadecyl halide (e.g., 1-bromooctadecane). The reaction proceeds in a single, concerted step where the C-S bond is formed simultaneously as the carbon-halogen bond is broken. pharmaguideline.comalevelchemistry.co.uk

This backside attack results in an inversion of the stereochemical configuration at the carbon center if it is chiral. ucsd.edupharmaguideline.com The rate of the S_N2 reaction is dependent on the concentrations of both the nucleophile and the alkyl halide, following second-order kinetics. pharmaguideline.comyoutube.com For the preparation of ethyl octadecyl sulfide, sodium ethanethiolate, generated by treating ethanethiol (B150549) with a base like sodium hydroxide, is reacted with 1-octadecyl bromide or a similar long-chain alkyl halide.

The kinetics of S_N2 reactions are significantly influenced by both steric and electronic factors. ucsd.edupressbooks.pub

Steric Effects: The long, unbranched nature of the octadecyl chain in substrates like 1-bromooctadecane (B154017) means that the electrophilic carbon is relatively unhindered, favoring the S_N2 mechanism. pressbooks.pubunizin.org However, steric hindrance at the α-carbon (the carbon bearing the leaving group) or β-carbons can dramatically decrease the reaction rate. unizin.orglibretexts.orglibretexts.org Primary alkyl halides, like 1-bromooctadecane, react much faster than secondary or tertiary halides due to the easier access for the nucleophile to perform a backside attack. pressbooks.pubunizin.org Elongating the alkyl chain, as seen in the progression from methyl to propyl to hexyl bromide, has been shown to decrease the reaction rate, although the effect is less pronounced than branching near the reaction center. researchgate.net

Electronic Effects: The nature of the leaving group is a critical electronic factor. ucsd.edu A good leaving group is a weak base, meaning it is stable as an anion. For alkyl halides, the reactivity order is R-I > R-Br > R-Cl > R-F, as iodide is the weakest base and thus the best leaving group. pharmaguideline.com Therefore, using 1-iodooctadecane (B1330385) would result in a faster reaction rate compared to 1-bromooctadecane.

The nucleophilicity of the sulfur reagent also plays a crucial role. ucsd.edulibretexts.org Thiols are generally more nucleophilic than alcohols because sulfur is larger and more polarizable than oxygen, making its lone pair of electrons more available for donation. ucsd.edulibretexts.org Negatively charged thiolates are even stronger nucleophiles. youtube.com

Reductive Transformations of Long-Chain Sulfoxides to Sulfides

An alternative synthetic route to long-chain alkyl sulfides involves the reduction of the corresponding sulfoxides. sioc-journal.cn This deoxygenation is a fundamental transformation in organic synthesis. nih.gov

A variety of reagents can effect the reduction of sulfoxides to sulfides, including low-valent metallic species, metal hydrides, and phosphorus compounds. nih.gov For instance, a combination of triflic anhydride (B1165640) and potassium iodide has been shown to be an effective system for the deoxygenation of various sulfoxides, proceeding in excellent yields at room temperature and tolerating a range of functional groups. organic-chemistry.org Another mild and efficient method utilizes 3-mercaptopropionic acid as a reducing agent catalyzed by trimethylchlorosilane (TMCS) in acetonitrile (B52724) at ambient temperature. researchgate.net More recently, scalable electrochemical methods for sulfoxide (B87167) reduction have been developed, offering a sustainable approach. rsc.org

Table 2: Selected Reagents for the Reduction of Sulfoxides to Sulfides

Reagent/System Conditions Key Features Reference
Triflic anhydride / KIAcetonitrile, room temp.High yield, chemoselective, tolerates various functional groups organic-chemistry.org
3-Mercaptopropionic acid / TMCSAcetonitrile, room temp.Mild conditions, efficient for various alkyl and aryl sulfoxides researchgate.net
NaBH₄ / I₂Anhydrous THFExcellent yields, chemoselective organic-chemistry.org
SOCl₂ / Ph₃PTHF, room temp.Mild, high yields for aliphatic and aromatic sulfoxides organic-chemistry.org
Electrochemical Reduction / AlCl₃Mild conditionsScalable, sustainable rsc.org

The mechanisms of sulfoxide reduction vary depending on the reagents employed. Theoretical studies on the reduction of sulfoxides by thiols suggest the formation of a sulfurane intermediate in the initial, rate-limiting step. nih.govacs.org This is followed by a proton transfer from a second thiol molecule, leading to the formation of the sulfide and a disulfide. nih.govacs.org

In reductions using systems like TMCS and a thiol, it is proposed that the sulfoxide is first activated by reacting with TMCS. researchgate.net This activated species then reacts with the thiol to form an intermediate that subsequently collapses to the sulfide. researchgate.net Photocatalytic deoxygenation of sulfoxides has been shown to proceed through a radical chain mechanism, initiated by visible light. nih.gov

Emerging Approaches for Carbon-Sulfur Bond Construction in Extended Alkyl Chains

Research continues to uncover novel methods for C-S bond formation that offer improved efficiency, sustainability, and scope. researchgate.net One such area is the use of catalyst-free systems in aqueous media. researchgate.net For example, the reaction of sulfonyl hydrazides with alkenes can form thioethers through a copper-catalyzed aerobic oxidative N-S bond cleavage followed by a cross-coupling reaction. researchgate.net

Another innovative approach involves the use of xanthates as thiol-free reagents, which avoids the handling of odorous and air-sensitive thiols. researchgate.net These methods often proceed under transition-metal-free and base-free conditions. researchgate.net Furthermore, direct C-H bond functionalization is a rapidly developing field that aims to form C-S bonds by directly activating a C-H bond, offering a highly atom-economical route to sulfur-containing compounds. researchgate.net Radical-based methods, often initiated by photoredox catalysis, are also at the forefront of new C-S bond-forming strategies. researchgate.net

Thiol-Ene Click Chemistry for Poly(thioether) Synthesis Utilizing Long-Chain Monomers

Thiol-ene click chemistry has emerged as a highly efficient and versatile method for the synthesis of poly(thioether)s, including those incorporating long-chain alkyl monomers. This photoinduced reaction proceeds via a step-growth polyaddition mechanism, often without the need for initiators or metal catalysts, by irradiating α,ω-alkylene thiols. tu-dresden.de The reaction is characterized by its rapid rate, insensitivity to moisture, and high stereoselectivity, making it a powerful tool in polymer and materials science. mdpi.comchemrxiv.org

The synthesis can be performed on bulk monomers or in solution under UV irradiation. tu-dresden.de Research has demonstrated the direct synthesis of linear and telechelic poly(thioether)s from α,ω-alkylene thiols with varying alkyl chain lengths. tu-dresden.de This methodology is particularly suitable for creating polymers with a high sulfur content. acs.org The versatility of thiol-ene chemistry also extends to the late-stage modification of complex macromolecular structures, such as polyurethane dendrimers, allowing for the introduction of long-chain functionalities. mdpi.com

Recent advancements have focused on conducting these polymerizations in aqueous dispersed media, such as miniemulsions. acs.org Thiol-ene polymerization in a miniemulsion is advantageous as the monomer droplets act as nanoreactors, which is ideal for step-growth polymerization where a precise 1:1 stoichiometric ratio of thiol to ene functional groups is crucial for achieving high molar mass polymers. acs.org For instance, the copolymerization of bifunctional long-chain monomers like diallyl adipate (B1204190) and ethylene (B1197577) glycol dithiol has successfully yielded linear poly(thioether ester) chains. acs.org

Monomer/SystemPolymerization ConditionsResulting PolymerMolar Mass (Mn or Mw)Source
α,ω-Alkylene thiols (m=1,2,3,9)UV irradiation, in chloroform (B151607) or bulkLinear poly(thioether)sUp to 5,700 g/mol tu-dresden.de
Diallyl terephthalate, glycol dimercaptoacetate, etc.Sonopolymerization in miniemulsion (30% solid content)Linear poly(thioether) functional chains7-23 kDa acs.org
Diallyl terephthalate, glycol dimercaptoacetate, etc.Sonopolymerization in miniemulsion (50% solid content)Linear poly(thioether) functional chains1-9 kDa acs.org
Diallyl adipate (DAA) and ethylene glycol dithiol (EGDT)Photopolymerization in miniemulsionLinear poly(thioether ester)35-57.5 kDa acs.org

Radical-Mediated Pathways for Carbon-Sulfur Bond Formation in Alkyl Sulfides

Radical-mediated reactions offer powerful and efficient pathways for the construction of carbon-sulfur (C-S) bonds in alkyl sulfides. These methods often proceed under mild conditions and exhibit broad functional group tolerance. ccspublishing.org.cn A prominent strategy involves the visible-light-induced thiol-ene reaction, which can be promoted by photoredox catalysts like titanium dioxide, to yield the corresponding thioether products. ccspublishing.org.cnbeilstein-journals.org

Another significant approach is the direct sulfenylation of unactivated C(sp³)–H bonds. For example, visible-light-induced thiolation of α-C(sp³)–H bonds in ethers with diaryl disulfides has been achieved using acridine (B1665455) red as an energy transfer photocatalyst. ccspublishing.org.cn More recently, electrochemical strategies have been developed for the selective activation of C(sp³)–S bonds, enabling the synthesis of disulfides from thioethers under catalyst- and oxidant-free conditions. researchgate.net Mechanistic studies suggest the involvement of sulfur radical species in these electrochemical pathways. researchgate.net

Transition-metal catalysis also plays a role in radical-mediated C-S bond formation. Palladium-catalyzed reductive eliminations from palladium thiolato complexes can form various sulfides, although the formation of dialkyl sulfides is reported to be the slowest among different hybridizations, following the trend sp² > sp ≫ sp³. acs.org Nickel-catalyzed cross-coupling reactions provide another avenue, for instance, by coupling thiols with aryl iodides, which are compatible with a range of functional groups and can be performed under an oxygen atmosphere. ccspublishing.org.cn

Radical PathwayCatalyst/MediatorSubstratesKey FeaturesSource
Visible-light-promoted thiol-ene reactionTitanium dioxide (photoredox)Thiols and AlkenesMild conditions, tolerates various functional groups. ccspublishing.org.cn
Visible-light-induced C(sp³)–H thiolationAcridine red (photocatalyst)Ethers and Diaryl disulfidesDirect functionalization of C-H bonds. ccspublishing.org.cn
Electrochemical C(sp³)–S activationNone (Electrochemical)Thioethers and ThiolsMild, catalyst- and oxidant-free, forms disulfides. researchgate.net
Decarboxylative ThiolationPhotoredox and Nickel catalysisCarboxylic acids and BenzenesulfonothioatesUses odorless thiolation reagents. ccspublishing.org.cn

Deoxygenative Decarbonylation Strategies for Thioether Synthesis

Deoxygenative decarbonylation represents an innovative strategy for synthesizing thioethers from readily available starting materials like carboxylic acids and their derivatives. rsc.orgnih.gov This approach circumvents the need for traditional, often harsh, reagents by activating the carboxyl group for subsequent C-S bond formation and removal of a carbonyl group.

One notable application is the conversion of trifluoromethyl thioesters, derived from carboxylic acids, into trifluoromethyl thioethers. nih.govnih.gov The initial deoxygenative trifluoromethylthiolation of a carboxylic acid is achieved using an electrophilic trifluoromethylthiolating reagent and a phosphine (B1218219) reductant, which also acts as an oxygen acceptor. nih.govrsc.org The resulting thioester can then undergo a palladium-catalyzed decarbonylation to yield the final thioether product. nih.govresearchgate.net This "umpolung" strategy, which reverses the typical polarity of the reagents, is mild, efficient, and demonstrates broad substrate scope. nih.govrsc.org

A more general method involves a decarbonylative cross-coupling platform utilizing thioesters as dual-function reagents. rsc.org In this system, a thioester acts as both an electrophilic activator for a carboxylic acid (forming a mixed anhydride in situ) and as the sulfur-nucleophile source. rsc.org This process, typically catalyzed by palladium, proceeds through oxidative addition of the C(acyl)–O bond, decarbonylation, ligand exchange, and reductive elimination to forge the C–S bond under redox-neutral conditions without requiring an external base. rsc.org

StrategyStarting MaterialsCatalyst/ReagentsIntermediate ProductFinal ProductSource
Deoxygenative Trifluoromethylthiolation & DecarbonylationCarboxylic acids, N-(trifluoromethylthio)phthalimideTriphenylphosphine (reductant), Palladium catalyst (for decarbonylation)Trifluoromethyl thioesterTrifluoromethyl thioether nih.gov, nih.gov
Decarbonylative Cross-Over C–S Bond ActivationCarboxylic acids, ThioestersPalladium catalystMixed anhydride (in situ)Thioether rsc.org

Environmental and Geochemical Formation Pathways of Organic Sulfides

Organic sulfides, including thioethers, are formed in natural environments through various geochemical pathways, primarily linked to the sulfur cycle. acs.orgfiveable.me During early diagenesis in sediments, hydrogen sulfide (H₂S) is produced by the bacterial reduction of sulfate (B86663). acs.orgosti.gov This H₂S can then be incorporated into organic matter. acs.orgacs.org A key process involves the oxidation of H₂S at oxic-anoxic interfaces, which generates reactive sulfur intermediates like polysulfides. osti.govacs.org These intermediates are believed to play a dominant role in the sulfurization of organic matter, leading to the formation of organic polysulfides and other sulfur-containing organic compounds. osti.govacs.org While the initial incorporation of sulfur into organic matter during diagenesis is often ionically controlled, later transformations during catagenesis at higher temperatures are thought to be dominated by radical mechanisms. acs.org

Thermal Simulation Experiments and Kinetics of Thioether Generation in Geological Environments

To understand the formation of organic sulfides at the elevated temperatures and pressures found in geological reservoirs, scientists conduct thermal simulation experiments. scirp.orgscirp.org These experiments replicate the conditions of catagenesis, where abiotic thermochemical sulfate reduction (TSR) becomes a significant process. acs.orgresearchgate.net In TSR, sulfate can abiotically oxidize organic matter, producing H₂S at temperatures typically between 100 and 200 °C. acs.org

Laboratory simulations, often performed in high-pressure autoclaves, have investigated the reactions between hydrocarbons (like gasoline) and sulfate sources (like magnesium sulfate) in the presence of water at temperatures ranging from 450°C to 550°C. scirp.orgscirp.org These experiments confirmed the generation of a variety of organic sulfides, including mercaptans, thioethers, and more thermally stable thiophenes. scirp.orgscirp.org The results indicate that as the reaction temperature increases, the sulfur tends to be converted into more stable aromatic forms like thiophenes. scirp.org Kinetic analysis of these reactions allows for the calculation of parameters such as activation energy, providing insights into the rates of sulfide formation in geological settings. scirp.orgscirp.org Other studies have explored the catalytic effects of minerals like MoS₂ and FeS₂, which can accelerate the thermal cracking of hydrocarbons and influence the generation of sulfur-containing compounds. sciopen.com

Reaction SystemTemperature Range (°C)Key ProductsKinetic/Experimental FindingsSource
Gasoline and Magnesium Sulfate (with water)450 - 550H₂S, CO₂, Mercaptans, Thioethers, ThiophenesActivation energy calculated as 68.9 kJ·mol⁻¹. Thiophene content increases with temperature. scirp.org, scirp.org
Coal, Water, and MgSO₄250 - 600H₂S, CO₂, Methane (B114726), C₂-₅ hydrocarbonsTSR promoted the reduction of heavy hydrocarbons. The presence of salts (SO₄²⁻) accelerated hydrocarbon evolution. researchgate.net
Low-maturity Kerogen with and without MoS₂Up to 528+Light hydrocarbons (C₆₋₁₄), Wet gases (C₂-₅), MethaneMoS₂ lowered the peak hydrocarbon generation temperature by ~24°C and increased methane yield at higher temperatures. sciopen.com

Reaction Mechanisms and Advanced Reactivity Studies of Ethyl Octadecyl Sulfide

Oxidative Transformations of Long-Chain Alkyl Sulfides

The oxidation of sulfides is a fundamental reaction in organic sulfur chemistry. For long-chain alkyl sulfides like ethyl octadecyl sulfide (B99878), this process is of particular interest due to its relevance in various chemical and biological systems.

The oxidation of ethyl octadecyl sulfide proceeds in a stepwise manner, first to the corresponding sulfoxide (B87167) and then further to the sulfone. The kinetics and thermodynamics of these transformations are crucial for controlling the reaction outcome. Generally, the oxidation of sulfides to sulfoxides is a facile process, while the subsequent oxidation of the sulfoxide to the sulfone often requires harsher conditions. mdpi.com This selectivity is attributed to the difference in the nucleophilicity of the sulfur atom in the sulfide versus the sulfoxide.

The reaction rate is influenced by several factors, including the nature of the oxidant, the solvent, and the temperature. mdpi.com For instance, using hydrogen peroxide in glacial acetic acid has been shown to be an effective method for the selective oxidation of sulfides to sulfoxides under mild, transition-metal-free conditions. mdpi.com The thermodynamics of these oxidation reactions are generally favorable. The conversion of a sulfide to a sulfoxide and subsequently to a sulfone involves the formation of progressively more stable sulfur-oxygen bonds. However, the initial one-electron transfer step in the oxidation of sulfides by molecular oxygen can be thermodynamically unfavorable, highlighting the importance of the specific oxidant and reaction pathway. researchgate.netfrontiersin.org

Table 1: Factors Influencing the Stepwise Oxidation of Alkyl Sulfides

FactorInfluence on OxidationKey Findings
Oxidant Determines selectivity and reaction rate.Hydrogen peroxide is a "green" and selective oxidant for converting sulfides to sulfoxides. mdpi.com
Solvent Can affect reaction kinetics and solubility of reactants.Glacial acetic acid can be used as a solvent and catalyst for H₂O₂ oxidation. mdpi.com
Temperature Controls the rate of reaction.Room temperature is often sufficient for selective sulfoxide formation. mdpi.com
Catalyst Can enhance reaction rates and selectivity.Transition-metal-free conditions are possible, reducing environmental impact. mdpi.com

Reactivity Profile with Endogenous and Exogenous Reactive Oxygen Species (ROS), including Hydrogen Peroxide and Hypochlorite (B82951)

Reactive oxygen species (ROS) are highly reactive chemical species containing oxygen. They are generated both endogenously (within biological systems) and from exogenous sources. The interaction of long-chain alkyl sulfides with ROS is of significant interest in the context of oxidative stress and materials science.

Hydrogen peroxide (H₂O₂) is a relatively stable ROS and is known to oxidize sulfides to sulfoxides. rsc.org This reaction is often slower compared to reactions with more potent oxidants. In contrast, hypochlorite (ClO⁻), a major component of bleach and a potent ROS produced by immune cells, is a much more aggressive oxidant. rsc.orgnih.gov Hypochlorite can rapidly oxidize sulfides not only to sulfoxides but also further to the corresponding sulfones. rsc.org The differing reactivity of H₂O₂ and ClO⁻ with sulfides highlights the chemical specificity of ROS interactions. rsc.org This differential reactivity can lead to distinct biological and material responses. For example, in studies with polysulfide nanoparticles, H₂O₂ treatment led to swelling of the particles, while hypochlorite caused their rapid degradation into water-soluble fragments. rsc.org

Table 2: Reactivity of Alkyl Sulfides with Different Reactive Oxygen Species (ROS)

Reactive Oxygen Species (ROS)Product(s) of OxidationReactivity Profile
Hydrogen Peroxide (H₂O₂) SulfoxideModerate reactivity, often requires longer reaction times or catalysts. rsc.orgjurolsurgery.org
Hypochlorite (ClO⁻) Sulfoxide and SulfoneHigh reactivity, leading to rapid and potentially complete oxidation. rsc.org

Homolytic Cleavage and Carbon-Centered Radical Generation in Alkyl Thioethers

Homolytic cleavage of the carbon-sulfur (C-S) bond in alkyl thioethers like this compound results in the formation of a carbon-centered radical and a thiyl radical. This process is fundamental to radical chemistry and has implications in various synthetic and biological processes.

Homolytic substitution (S_H2) at the sulfur atom is a key mechanistic step in many radical reactions involving thioethers. researchgate.net In these reactions, a radical species attacks the sulfur atom, leading to the displacement of another radical. The feasibility of such reactions is influenced by the stability of the incoming and outgoing radicals. researchgate.net For instance, the irradiation of alkyl ethyl sulfides with UV light can induce efficient homolytic cleavage of the C-S bond. researchgate.net The resulting alkyl and thiyl radicals can then undergo various reactions such as coupling, disproportionation, or hydrogen abstraction. researchgate.net

The mechanism of homolytic substitution can proceed through different pathways, including backside or frontside attack, or via a short-lived intermediate. ethz.ch Theoretical studies have provided insights into the transition states of these reactions, suggesting that for alkyl sulfides, the reaction often proceeds via a T-shaped transition structure. researchgate.net

Computational Quantum Chemistry Investigations of Long-Chain Alkyl Sulfide Reactivity

Computational quantum chemistry provides powerful tools to investigate the reactivity of molecules like this compound at a detailed level. These methods can be used to calculate thermodynamic and kinetic parameters for various reaction pathways, offering insights that may be difficult to obtain experimentally.

Computational methods, such as Density Functional Theory (DFT) and high-level ab initio calculations, can be employed to explore the potential energy surfaces of dissociation and rearrangement reactions of alkyl sulfides. researchgate.netresearchgate.net For chlorinated alkyl sulfides, for example, computational studies have investigated various dissociation pathways, including the loss of hydrogen chloride (HCl). researchgate.net These calculations can predict the relative energies of reactants, products, and transition states, thereby providing estimates of reaction enthalpies, activation energies, and reaction rates. iaea.orgacs.org

For long-chain alkyl sulfides, computational analysis can shed light on the bond dissociation energies (BDEs) of the various C-H and C-S bonds within the molecule. researchgate.net This information is crucial for predicting which bonds are most likely to break under specific conditions, such as pyrolysis or photolysis, and for understanding the subsequent radical-driven chemistry. rsc.org The application of these computational techniques allows for a deeper understanding of the intrinsic reactivity of this compound and related long-chain alkyl sulfides.

Theoretical Modeling of Addition and Abstraction Reactions with Environmental Radicals

Theoretical modeling provides crucial insights into the atmospheric fate of organosulfur compounds like this compound. The primary environmental radical of concern is the hydroxyl radical (•OH), which initiates degradation. Computational studies on analogous thioethers reveal two main reaction pathways:

Addition Pathway: The •OH radical adds to the sulfur atom, forming a sulfur-oxygen bond. For many thioethers, this is a barrierless reaction, leading to a transient adduct. mdpi.com For instance, studies on thioanisole (B89551) (Ph-S-CH₃) show that •OH addition to the thioether group is a competitive pathway. acs.org

Abstraction Pathway: The •OH radical abstracts a hydrogen atom from one of the alkyl chains. In this compound, this can occur at multiple sites along the ethyl and octadecyl groups.

The reaction of •OH with thioethers is complex. For simple aliphatic thioethers, the initial step is often the formation of an adduct, which can then undergo various reactions, including elimination to form a sulfide radical cation. mdpi.com In the presence of molecular oxygen, this can lead to the formation of sulfoxides. acs.org

Computational studies on various organosulfur compounds, including thiols and thiosulfinates, have been performed using high-level quantum chemical methods like CCSD(T) and density functional theory (DFT) with functionals such as M06-2X to map out potential energy surfaces. researchgate.netnih.gov These studies help determine the barrier heights and rate coefficients for different reaction channels. For example, in the reaction of 3-methyl-2-butene-1-thiol (B196119) with •OH, the addition of the radical to the carbon-carbon double bond was found to be the dominant pathway, with a negative activation energy, indicating a barrierless reaction. nih.gov While specific data for this compound is not available, trends from smaller thiols suggest that H-atom abstraction from the -SH group (not present in thioethers) is typically a major reaction channel. nih.gov For long-chain thioethers, abstraction from the alkyl backbone is also significant.

The table below, based on theoretical studies of analogous compounds, illustrates typical calculated barrier heights for different reaction types with •OH radicals. These values serve as a model for the expected reactivity of this compound.

Table 1: Modeled Reaction Pathways and Energetics for Thioether Reactions with •OH

Reaction Type Substrate Model Radical Pathway Calculated Activation Energy (kcal/mol) Reference
Addition Thioanisole •OH Addition to Sulfur Not explicitly stated, but is a prompt reaction acs.org
Addition 3-Methyl-2-butene-1-thiol •OH Addition to C=C bond -4.1 nih.gov
Abstraction Aliphatic Thiols (general) •OH H-abstraction from -SH Dominant pathway nih.gov

These theoretical models indicate that the atmospheric degradation of this compound is likely a rapid process initiated by both addition of •OH to the sulfur atom and H-atom abstraction from its long alkyl chains. squarespace.com

Basis Set Selection and Validation for Accurate Energetic Calculations of Organosulfur Compounds

The accuracy of theoretical calculations for organosulfur compounds like this compound is highly dependent on the choice of the basis set used in the computation. Sulfur, being a second-row element, has specific requirements due to its diffuse d-orbitals and the need to accurately describe electron correlation. researchgate.net

Several studies have systematically evaluated the performance of different basis set families for sulfur-containing molecules:

Pople-type Basis Sets (e.g., 6-31G(d), 6-311+G(2df,p)): These are widely used, but their performance can be inconsistent. While the 6-31G(d) basis set sometimes provides surprisingly good geometries, larger Pople-type sets can introduce significant errors in properties like bond dissociation energies. mdpi.com

Correlation-Consistent Basis Sets (e.g., cc-pVnZ, aug-cc-pVnZ): Developed by Dunning and coworkers, these sets are designed for systematic convergence towards the complete basis set (CBS) limit. For sulfur, augmentation with diffuse functions (aug-) is crucial for describing anions and weak interactions. nih.govacs.org Furthermore, the inclusion of "tight" d functions (e.g., aug-cc-pV(n+d)Z) is important for accurately predicting properties like atomization energies. nih.govacs.org

Polarization-Consistent Basis Sets (e.g., pc-n, aug-pc-n): Developed by Jensen, these sets are optimized for rapid convergence in DFT calculations. Studies have shown that aug-pc-n basis sets can achieve the accuracy of much larger correlation-consistent sets at a significantly lower computational cost. nih.govacs.org For example, with the B3LYP functional, aug-pc-3 and aug-pc-4 can yield results comparable to aug-cc-pV(5+d)Z and aug-cc-pV(6+d)Z quality, respectively. nih.gov

Core-Valence Basis Sets (e.g., cc-pCVnZ): For properties that depend on core electrons, such as core-electron binding energies, including core-valence correlation functions is essential. The cc-pCVTZ basis set, for instance, provides accurate results for second-row elements. researchgate.net

A comparative assessment found that for geometry optimizations of sulfur-containing compounds, the B3PW91 and ωB97XD functionals combined with triple-zeta basis sets like 6-311G(2d,p) perform well. mdpi.com For calculating energetic properties, methods like ωB97XD/6-311G(2d,p) were found to provide reasonable accuracy compared to benchmark calculations. mdpi.com The table below summarizes the performance of various basis sets for key properties of organosulfur compounds.

Table 2: Performance of Selected Basis Sets for Sulfur Compound Calculations

Basis Set Family Key Feature Recommended Use Case Performance Note Reference
Pople (e.g., 6-311G(2d,p)) General purpose Geometries with specific functionals (e.g., M06-2X, ωB97XD) Can be less reliable for energetic properties than cc or pc sets. mdpi.com
Correlation-Consistent (aug-cc-pV(n+d)Z) Systematic convergence High-accuracy benchmarks, atomization energies Requires "tight" d-functions for second-row elements. Computationally expensive. nih.govacs.org
Polarization-Consistent (aug-pc-n) Optimized for DFT Cost-effective, high-accuracy DFT calculations aug-pc-4 can approach aug-cc-pV(6+d)Z quality at a lower cost. nih.govacs.org

Functional Group Interconversions and Derivatization Strategies for Long-Chain Thioethers

Alkylation Reactions of Thioether Moieties Leading to Sulfonium (B1226848) Salt Formation

The sulfur atom in a thioether, such as this compound, is nucleophilic and can react with electrophiles, most notably alkylating agents, to form trialkylsulfonium salts. This reaction is a classic Sₙ2 substitution where the sulfur atom attacks the electrophilic carbon of an alkyl halide or other alkylating agent, displacing a leaving group. masterorganicchemistry.com

R-S-R' + R''-X → [R-S⁺(R'')(R')]-X⁻

The reactivity in these alkylation reactions is influenced by the nature of the alkylating agent (R''-X) and the steric hindrance around the sulfur atom. Common alkylating agents include alkyl halides (e.g., methyl iodide), triflates, and tosylates. ccspublishing.org.cnescholarship.org The formation of sulfonium salts from thioethers is a key step in various synthetic methodologies and material science applications. For example, the partial alkylation of poly(thioether) networks has been used to create vitrimers—polymers that are robust like thermosets but can be reprocessed like thermoplastics. acs.orgcore.ac.uk This is achieved through a transalkylation reaction where a sulfonium ion exchanges an alkyl group with a neutral thioether at elevated temperatures. acs.orgcore.ac.uk

Studies on model compounds, such as the reaction between tributylsulfonium salts and dihexyl sulfide, have demonstrated that this alkyl group exchange is efficient at temperatures between 130–160 °C. core.ac.uk This principle allows for the dynamic rearrangement of cross-linked polymer networks containing both thioether and sulfonium moieties.

Table 3: Examples of Thioether Alkylation and Transalkylation Reactions

Reaction Type Thioether Substrate Reagent Product Type Conditions Application/Significance Reference
Alkylation General Thioether (R-S-R') Alkyl Halide (R''-X) Trialkylsulfonium Salt Polar aprotic solvent Fundamental synthesis of sulfonium salts masterorganicchemistry.commt.com
Alkylation Methionine-containing polypeptides Alkyl Bromides Polymeric Sulfonium Derivatives Neat formic acid Functionalization of biopolymers escholarship.org
Transalkylation Poly(thioether) network N/A (partial alkylation pre-formed) Dynamic Network Heat (e.g., 130-160 °C) Creation of catalyst-free vitrimer materials acs.orgcore.ac.uk

Exploitation of Thioether Reactivity in Site-Selective Bioconjugation and Labeling Methodologies

The reactivity of the thioether group is increasingly exploited in chemical biology for the site-selective modification and labeling of biomolecules. rsc.org While the most common target in proteins is the thioether side chain of methionine, the chemical principles are applicable to other thioether-containing molecules like this compound if incorporated into a larger system.

One prominent strategy involves the oxidation of the thioether to a sulfoxide, which can alter the properties of the molecule or serve as an intermediate for further reactions. escholarship.org However, more direct labeling methods are emerging. A novel approach uses oxaziridines to selectively label thioethers, even in the complex environment of a cell surface. pnas.orgnih.govpnas.org This method was successfully used to label methylthioxylofuranose (MTX), a thioether-containing monosaccharide found on the surface of Mycobacterium tuberculosis. pnas.orgnih.gov The oxaziridine (B8769555) reacts with the thioether to form a stable sulfimide (B8482401) linkage, attaching a reporter tag (like a fluorophore or biotin) to the target. pnas.org This reaction is highly selective for thioethers over other functional groups found in biological systems. pnas.orgnih.gov

Another broad area is the use of thioether-maleimide reactions. The reaction of a thiol with a maleimide (B117702) creates a succinimidyl thioether linkage, a cornerstone of bioconjugation for decades. jove.comnih.gov However, these linkages can be unstable. jove.com More stable alternatives are continuously being developed. jove.com

The unique reactivity of thioethers allows them to be targeted for specific chemical transformations, enabling the attachment of probes, drugs, or other functional moieties. For a molecule like this compound, if it were part of a lipid assembly or a synthetic polymer, these labeling strategies could be used to track its location, probe its environment, or attach other functional units.

Table 4: Modern Methodologies for Thioether Bioconjugation

Methodology Reagent Class Resulting Linkage Key Feature Application Example Reference
Thioether Labeling Oxaziridines Sulfimide Highly selective for thioethers; stable linkage. Labeling of Methylthioxylofuranose (MTX) on live mycobacteria. pnas.orgnih.gov
Thiol-Maleimide Conjugation Maleimides Succinimidyl Thioether Widely used for cysteine modification. Antibody-drug conjugates, protein labeling. jove.comnih.gov

Advanced Analytical and Spectroscopic Characterization of Ethyl Octadecyl Sulfide

Chromatographic Separation Techniques for Long-Chain Alkyl Sulfides

Chromatographic techniques are fundamental for the separation and quantification of ethyl octadecyl sulfide (B99878) from various matrices. The choice of method depends on the sample's complexity and the required sensitivity.

Gas chromatography (GC) is a primary technique for analyzing volatile and semi-volatile sulfur compounds. lucideon.com For long-chain alkyl sulfides like ethyl octadecyl sulfide, which can be vaporized without decomposition, GC offers high resolution and sensitivity. nih.gov

Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a widely used method for the quantitative analysis of organic compounds. science.gov While not specific to sulfur, it provides a response proportional to the number of carbon atoms, making it a reliable tool for quantifying this compound when it has been separated from other hydrocarbons. lucideon.com The technique is noted for being rapid, cost-effective, and providing quantitative data for a range of organic compounds. lucideon.com

Gas Chromatography with Flame Photometric Detection (GC-FPD): The Flame Photometric Detector (FPD) offers selectivity for sulfur-containing compounds. allenpress.com This makes it particularly useful for analyzing this compound in complex matrices where hydrocarbon interferences might be present. restek.com The FPD works by detecting the chemiluminescence of sulfur species in a hydrogen-rich flame. allenpress.com However, it's important to note that the FPD can have a non-linear response and be susceptible to quenching effects from co-eluting hydrocarbons, which may require careful calibration.

Capillary GC with Pulsed Flame Photometric Detection (PFPD): The Pulsed Flame Photometric Detector (PFPD) is an advancement over the conventional FPD, offering improved sensitivity and selectivity for sulfur compounds. cetjournal.itresearchgate.net The use of capillary columns in GC provides high separation efficiency, which, when coupled with a PFPD, allows for the trace analysis and quantification of individual sulfur compounds, even in complex mixtures. cetjournal.itrestek.com This combination is crucial for identifying and quantifying specific long-chain alkyl sulfides like this compound in environmental or industrial samples. cetjournal.it The PFPD can measure both individual sulfur compounds and total sulfur content in a single chromatographic run.

GC MethodDetectorSelectivity for SulfidesKey AdvantagesConsiderations
GC-FIDFlame Ionization DetectorNoHigh precision, quantitative for hydrocarbons. lucideon.comNon-selective, requires good separation from other organic compounds.
GC-FPDFlame Photometric DetectorYesSelective for sulfur and phosphorus compounds. allenpress.comNon-linear response, potential for hydrocarbon quenching.
Capillary GC-PFPDPulsed Flame Photometric DetectorHighHigh sensitivity and selectivity for sulfur, allows for trace analysis. cetjournal.itRequires specialized detection equipment.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds, making it a suitable alternative or complementary method to GC for the analysis of long-chain alkyl sulfides. nih.govrsc.orgbiomedpharmajournal.org

For complex mixtures of organic sulfides, HPLC offers several advantages. It can separate compounds based on their polarity, size, or charge, providing a different selectivity to GC. biomedpharmajournal.org A study on the analysis of 2-chloroethyl ethylsulfide demonstrated that derivatization to a chromophore-bearing species allowed for sensitive detection by a UV detector. dtic.mil This approach could be adapted for this compound. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common mode for separating organic molecules. acs.org

The choice of detector is crucial in HPLC. While UV detectors are common, they require the analyte to have a chromophore. dtic.mil For compounds like this compound that lack a strong UV-absorbing group, pre-column or post-column derivatization can be employed to introduce a chromophore or fluorophore, enhancing detection sensitivity. nih.gov The use of mass spectrometry as a detector (HPLC-MS) provides both separation and structural information, making it a powerful tool for the analysis of complex sulfide mixtures. chromatographyonline.com

HPLC ModeCommon Stationary PhaseTypical Mobile PhaseDetection MethodSuitability for this compound
Normal-PhasePolar (e.g., silica)Nonpolar (e.g., hexane)UV, MSCan be used, but less common for nonpolar analytes.
Reverse-PhaseNonpolar (e.g., C18)Polar (e.g., acetonitrile (B52724)/water)UV (with derivatization), MSHighly suitable for separating long-chain alkyl sulfides from polar impurities. acs.org

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the detailed molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. uni-halle.delibretexts.org It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13). uni-halle.de

For this compound, ¹H NMR spectroscopy would reveal the connectivity of the protons in the ethyl and octadecyl chains. The chemical shifts of the protons adjacent to the sulfur atom would be distinct from those further down the alkyl chains. chemicalbook.com Integration of the signals would confirm the ratio of protons in the ethyl and octadecyl groups, while the splitting patterns (multiplicity) would provide information about neighboring protons. mlsu.ac.in

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. acs.org The carbon atoms directly bonded to the sulfur atom would exhibit a characteristic chemical shift. The development of advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), allows for the unambiguous assignment of all proton and carbon signals and establishes the complete connectivity of the molecule. mdpi.com

Expected ¹H NMR Data for this compound (Illustrative)

Protons Approximate Chemical Shift (ppm) Multiplicity
CH₃ (ethyl) 1.2 Triplet
CH₂ (ethyl, adjacent to S) 2.5 Quartet
CH₂ (octadecyl, adjacent to S) 2.5 Triplet
(CH₂)₁₆ (octadecyl chain) 1.2-1.4 Multiplet

Expected ¹³C NMR Data for this compound (Illustrative)

Carbon Approximate Chemical Shift (ppm)
CH₃ (ethyl) 15
CH₂ (ethyl, adjacent to S) 25
CH₂ (octadecyl, adjacent to S) 32
(CH₂)₁₆ (octadecyl chain) 22-30

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. museunacional.catpressbooks.pub Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" for the compound. museunacional.catresearchgate.net

In the FT-IR spectrum of this compound, the most characteristic vibrations would be those associated with the C-H bonds of the alkyl chains and the C-S bond.

C-H Stretching: Strong absorptions in the region of 2850-3000 cm⁻¹ are characteristic of the C-H stretching vibrations in the methyl and methylene (B1212753) groups of the ethyl and octadecyl chains.

C-H Bending: Absorptions around 1465 cm⁻¹ and 1375 cm⁻¹ correspond to the bending vibrations of the CH₂ and CH₃ groups, respectively.

C-S Stretching: The C-S stretching vibration for sulfides typically appears as a weak to medium absorption in the fingerprint region, generally between 600 and 800 cm⁻¹. e3s-conferences.orgresearchgate.net This peak can sometimes be difficult to assign definitively due to its weakness and the presence of other absorptions in this region.

The absence of strong absorptions in other regions, such as the O-H stretch (around 3300 cm⁻¹) or the C=O stretch (around 1700 cm⁻¹), would confirm the purity of the sulfide and the absence of oxidation products like sulfoxides or sulfones.

Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹) Intensity
C-H Stretch Alkyl CH₂, CH₃ 2850 - 3000 Strong
C-H Bend Alkyl CH₂ ~1465 Medium
C-H Bend Alkyl CH₃ ~1375 Medium

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation and identification. tandfonline.com

For this compound, electron ionization (EI) would likely be used to generate a molecular ion (M⁺) and various fragment ions. The molecular ion peak would confirm the molecular weight of the compound. The fragmentation pattern is often predictable for alkyl sulfides.

Common fragmentation pathways for long-chain alkyl sulfides include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom.

Cleavage of the C-S bond: This can lead to the formation of ions corresponding to the ethyl and octadecyl fragments, as well as sulfur-containing fragments.

Rearrangement reactions: Hydrogen rearrangements can lead to the formation of characteristic ions.

Proton Transfer Reaction-Mass Spectrometry (PTR-MS) is another technique that can be used to study the fragmentation of sulfides. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. rsc.org

Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ion m/z Possible Origin
[CH₃CH₂S(CH₂)₁₇CH₃]⁺ 344 Molecular Ion (M⁺)
[S(CH₂)₁₇CH₃]⁺ 315 Loss of ethyl radical
[CH₃(CH₂)₁₇]⁺ 253 Loss of ethylthio radical
[CH₃CH₂S]⁺ 61 Ethylthio cation

Elemental Analysis and Quantitative Sulfur Content Determination

The precise quantification of constituent elements, particularly sulfur, is fundamental to verifying the identity and purity of this compound. Elemental analysis provides the empirical formula of the compound, which can be compared against theoretical values to ensure the correct synthesis and absence of significant impurities.

A research study detailing the synthesis of this compound from its corresponding sulfoxide (B87167) reported the following elemental analysis results. researchgate.netresearchgate.net These findings confirm the compound's composition with a high degree of accuracy.

ElementTheoretical Percentage (%)Found Percentage (%) researchgate.netresearchgate.net
Carbon (C)76.3576.52
Hydrogen (H)13.4613.17
Sulfur (S)10.1910.38

Oxidative microcoulometry is a highly sensitive and absolute method for determining the total sulfur content in organic compounds like this compound. made-in-china.comteinstruments.com The technique does not typically require calibration with a reference standard of the specific compound being analyzed. teinstruments.com The method involves the high-temperature combustion of the sample in an oxygen-rich stream, which quantitatively converts all sulfur present into sulfur dioxide (SO₂). astm.org

The resulting SO₂ gas is then passed into a titration cell, where it reacts with a titrant, typically triiodide ion (I₃⁻), present in the electrolyte. astm.org The consumption of the triiodide ion causes a change in the electrochemical potential of the solution. A coulometer then generates an equivalent amount of triiodide ion to restore the potential to its original state. According to Faraday's law, the total electrical charge required for this regeneration is directly proportional to the amount of SO₂ that entered the cell, and thus to the total sulfur content of the original sample. made-in-china.comastm.org

This method is widely adopted in the petrochemical industry and is standardized under methods such as ASTM D3120 and ASTM D5808. made-in-china.comastm.org It is applicable to liquid, solid, and gaseous samples and can accurately measure sulfur concentrations from parts-per-million (ppm) levels to high percentage weights, making it ideal for the purity verification of synthesized batches of this compound. teinstruments.comastm.orgblossomeqpt.com

Colorimetric and UV-Vis spectrophotometric methods offer alternative approaches for the quantification of total sulfides. While often applied to aqueous or environmental samples, the principles can be adapted for the analysis of organic sulfides following appropriate sample preparation.

One of the most established colorimetric methods is the methylene blue test. nemi.govnih.gov In this procedure, sulfide ions react with an amine-sulfuric acid reagent, such as dimethyl-p-phenylenediamine, in the presence of an oxidizing agent like ferric chloride. nemi.govnih.gov This reaction forms the intensely colored methylene blue dye. The absorbance of the resulting solution is then measured with a spectrophotometer or colorimeter at a specific wavelength, which is directly proportional to the total sulfide concentration in the sample. nemi.gov Interferences from color or turbidity in the sample matrix must be accounted for. nih.gov

TechniquePrincipleTypical ApplicationReference
Methylene Blue ColorimetryFormation of methylene blue dye upon reaction of sulfide with specific reagents. Absorbance is proportional to concentration.Quantitative measurement of total sulfide in aqueous and waste samples. nemi.govnih.gov
UV-Vis SpectrophotometryAbsorption of UV radiation by non-bonding electrons on the sulfur atom, leading to characteristic absorption bands.Qualitative identification of the sulfide functional group and quantitative analysis via Beer-Lambert law. acs.orgutoronto.ca

Environmental Fate and Biogeochemical Cycling of Long Chain Alkyl Sulfides

Microbial Degradation Pathways of Alkyl Sulfides

Microorganisms are key players in the breakdown of long-chain alkyl sulfides in the environment. They can utilize these compounds as sources of carbon and sulfur for their growth and metabolism. nih.gov The degradation can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions.

Aerobic and Anaerobic Biodegradation Mechanisms by Denitrifying Microorganisms

Certain marine bacteria have demonstrated the ability to degrade a variety of alkyl sulfides, including those with longer chains, under both aerobic and anaerobic conditions. nih.govnih.gov One such bacterium, a Thiobacillus species designated as strain ASN-1, was isolated from a marine microbial mat and can use alkyl sulfides as electron donors for denitrification, a process where nitrate (B79036) is used as an electron acceptor in the absence of oxygen. nih.govnih.govasm.org This bacterium can metabolize a range of alkyl sulfides, including dimethyl sulfide (B99878) (DMS), diethyl sulfide (DES), and dipropyl sulfide. nih.gov The degradation of these compounds is often an induced process, meaning the necessary enzymes are synthesized by the bacteria only when the alkyl sulfides are present. asm.org

Under aerobic conditions, these microorganisms use oxygen to oxidize the alkyl sulfides. In anaerobic environments, denitrifying bacteria can utilize nitrate or nitrite (B80452) as alternative electron acceptors to facilitate the breakdown of these sulfur compounds. nih.govasm.org Studies have shown that the degradation of different alkyl sulfides, such as DMS and DES, may involve separate enzymatic pathways, as the presence of one does not immediately enable the degradation of the other. nih.govasm.org

The biodegradation of long-chain alkyl sulfides can proceed through different metabolic routes. One identified pathway involves the terminal oxidation of the alkyl chain, followed by β-oxidation, leading to the formation of octylthio- and octylsulfonyl-alkanoic acids from the degradation of di-n-octyl sulfide. nih.gov Another pathway involves a sulfur-specific attack, where the carbon-sulfur bond is cleaved, allowing the microorganism to use the sulfur for its metabolic needs. This latter process is often regulated by the availability of sulfate (B86663) in the environment. nih.gov

Identification and Characterization of Enzymes Involved in Long-Chain Alkyl Sulfide Catabolism

The microbial breakdown of long-chain alkyl sulfides is facilitated by specific enzymes. While research on the specific enzymes for ethyl octadecyl sulfide is limited, studies on related compounds provide insights into the potential catalytic mechanisms.

The initial step in the aerobic degradation of alkanes, the hydrocarbon chains of alkyl sulfides, is often catalyzed by monooxygenase enzymes. researchgate.net Cytochrome P450 monooxygenases, for example, have been identified in fungi and are capable of oxidizing long-chain alkanes at either the terminal or sub-terminal positions of the alkyl chain. researchgate.net These enzymes typically require a cofactor like NADPH for their activity. researchgate.net

In the context of sulfur metabolism, S-methyltransferases are a class of enzymes that catalyze the transfer of a methyl group to a sulfur atom, a simple form of carbon-sulfur bond formation. acs.org While this is a formation rather than a degradation step, it highlights the types of enzymatic machinery bacteria possess for metabolizing organosulfur compounds.

For the cleavage of the carbon-sulfur bond, which is crucial for utilizing the sulfur from alkyl sulfides, specific enzymatic systems are required. In some bacteria, the expression of enzymes for utilizing alternative sulfur sources, like sulfonates and sulfate esters, is repressed when sulfate is readily available. oup.com This suggests a regulated system for scavenging sulfur from various organic compounds. The enzymes involved in the degradation of long-chain alkyl sulfides are likely part of these broader sulfur acquisition systems.

The catabolism of methylated sulfur compounds like DMS in some bacteria involves a DMS monooxygenase, which oxidizes DMS to methanethiol (B179389) and formaldehyde. jmb.or.kr While not a long-chain sulfide, this illustrates a common enzymatic strategy for initiating sulfide degradation. For longer chains, the oxidation is likely to occur on the alkyl portion of the molecule. nih.gov

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

In addition to microbial processes, long-chain alkyl sulfides can be broken down by non-biological, or abiotic, mechanisms in the environment, particularly through reactions driven by light.

Photocatalytic Degradation by Semiconductor Oxides under Ultraviolet Irradiation

Semiconductor oxides, such as titanium dioxide (TiO2), can act as photocatalysts, accelerating the degradation of organic compounds in the presence of ultraviolet (UV) light. researchgate.netethz.ch When these semiconductor particles are irradiated with light energy that matches or exceeds their band gap, they generate highly reactive species, such as hydroxyl radicals. researchgate.net These radicals can then attack and oxidize organic molecules like alkyl sulfides, breaking them down into simpler, less harmful substances. researchgate.net

The deposition of noble metals like silver onto the surface of TiO2 has been shown to significantly enhance the photocatalytic degradation of gaseous sulfur compounds. researchgate.net This enhancement is attributed to the role of the metal as a co-catalyst, which improves the efficiency of the photocatalytic oxidation process. researchgate.net While specific studies on this compound are not prevalent, the principles of photocatalytic degradation are applicable to a wide range of organic sulfides.

Influence of Environmental Parameters (e.g., pH, Solvent Dielectric Constant, Catalyst Loading) on Degradation Kinetics

The efficiency of photocatalytic degradation is influenced by several environmental factors. The rate of reaction can be affected by the concentration of the reactants, the temperature, and the presence of a catalyst. libretexts.org

For photocatalytic processes, the loading of the catalyst is a critical parameter. An optimal catalyst concentration exists for maximizing the degradation rate. The pH of the surrounding medium can also play a significant role, as it can affect the surface charge of the photocatalyst and the speciation of the target compound.

The properties of the solvent, such as its dielectric constant, can influence the interaction between the catalyst and the substrate, thereby affecting the degradation kinetics. In aqueous environments, the ionic strength of the solution can also impact the rate of reactions involving charged species. acs.org

Role of Long-Chain Alkyl Sulfides in Geochemical Sulfur Cycles

Long-chain alkyl sulfides are part of the vast and complex global sulfur cycle. wikipedia.org This cycle involves the transformation of sulfur through various oxidation states and its movement between the Earth's rocks, waterways, and living systems. wikipedia.org

Organic sulfur compounds, including alkyl sulfides, can be formed during the early stages of diagenesis in sediments through the reaction of elemental sulfur or sulfides with organic matter precursors like fatty acids and alcohols. researchgate.net Their presence in crude oils, particularly those from hypersaline environments, can be indicative of low-maturity oils. researchgate.net

The microbial degradation of these compounds releases sulfur back into the environment in inorganic forms such as hydrogen sulfide (H2S). wikipedia.org This sulfide can then be utilized by other microorganisms. For instance, sulfur-oxidizing bacteria can convert sulfide to sulfate, which can then be taken up by plants and other organisms. wikipedia.orgnih.gov Conversely, sulfate-reducing bacteria can use sulfate as an electron acceptor, producing sulfide. nih.gov

The formation and breakdown of long-chain alkyl sulfides are therefore integral steps in the intricate web of reactions that constitute the biogeochemical sulfur cycle, linking the organic and inorganic pools of sulfur in the environment.

Formation and Persistence in Sedimentary Basins and Petroleum Systems

The formation of this compound and other long-chain alkyl sulfides is intrinsically linked to the geological processing of organic matter in sedimentary basins. These compounds are significant components of the organosulfur content in many crude oils and source rocks, providing valuable insights into the depositional environment and thermal history of petroleum systems.

The primary pathway for the formation of long-chain alkyl sulfides is the reaction of inorganic sulfur species with lipid-rich organic matter during the early stages of diagenesis, the process of physical and chemical changes in sediments after initial deposition. sci-hub.segeoscienceworld.org In anoxic environments where sulfate-reducing bacteria are active, hydrogen sulfide (H₂S) is produced. This H₂S, along with polysulfides, can react with functionalized lipids, such as fatty acids and alcohols derived from algae, bacteria, and higher plants, to form a variety of organosulfur compounds, including acyclic sulfides like this compound. sci-hub.seannualreviews.org The presence of long-chain alkyl sulfides in immature oils and source rocks is often indicative of a sulfur-rich, reducing depositional environment. sci-hub.se

Research on a high-sulfur crude oil from the lacustrine Bohai Bay Basin in China provides detailed findings on the occurrence of analogous long-chain alkyl sulfides. While not specifically identifying this compound, the study detected series of long-chain 2,5-di-n-alkylthiolanes and 2,5-di-n-alkylthianes with alkyl chains extending up to C₃₀. sci-hub.se The presence of these compounds with significant biomarker skeletons suggests their formation during early diagenesis rather than through thermochemical sulfate reduction (TSR) at higher temperatures. sci-hub.se

The table below summarizes findings on long-chain alkyl sulfides and related compounds identified in various sedimentary basins, highlighting their formation context and geochemical significance.

Compound Type/ClassSedimentary Basin/FormationInferred Formation ProcessGeochemical Significance
Long-chain 2,5-di-n-alkylthiolanes & -thianes (up to C₃₀)Bohai Bay Basin (Lacustrine)Early diagenesis from lipid precursorsIndicates a reducing, sulfur-rich depositional environment and an immature to low-maturity source rock.
Isoprenoid C₁₅ and C₂₀ sulfur compoundsRozel Point OilEarly diagenesis from unsaturated phytanols and farnesolsAct as biomarkers for specific biological precursors and diagenetic conditions. researchgate.net
2-ethyl-5-octadecyl-thiopheneMessinian Evaporitic BasinDiagenesis in a hypersaline, euxinic environmentSuggests the incorporation of specific ethyl and long-chain alkyl groups during sulfurization of organic matter.
Long-chain alkyl thiophenesGeneral (various basins)Diagenesis and thermal alterationCan persist into the oil window, indicating a certain level of thermal stability. annualreviews.org

Q & A

Basic: What are the established methodologies for synthesizing and characterizing ethyl octadecyl sulfide in academic research?

Answer:
Synthesis typically involves nucleophilic substitution between sodium sulfide derivatives and alkyl halides (e.g., 1-chlorooctadecane) under controlled anhydrous conditions. Key steps include:

  • Purification : Use column chromatography with nonpolar solvents (e.g., hexane) to isolate the compound .
  • Characterization :
    • Spectroscopy : IR spectroscopy to confirm C-S bond formation (~650–700 cm⁻¹), and NMR (¹H/¹³C) for alkyl chain confirmation. For example, methylene protons adjacent to sulfur resonate at δ 2.1–2.5 ppm .
    • Elemental Analysis : Validate sulfur content via combustion analysis (±0.3% error margin) .
  • Reproducibility : Document reaction parameters (temperature, solvent purity, catalyst) explicitly, as minor variations can alter yields .

Basic: How can researchers determine the physicochemical properties (e.g., solubility, thermal stability) of this compound?

Answer:

  • Solubility : Test in a graded series of solvents (e.g., hexane, ethyl acetate, ethanol) using UV-Vis spectroscopy or gravimetric analysis. Polar aprotic solvents (e.g., DMSO) may disrupt hydrophobic interactions .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen at 10°C/min. Decomposition temperatures >200°C suggest stability for high-temperature applications .
  • Hydrophobicity : Measure partition coefficients (log P) via octanol-water shake-flask method, critical for applications in lipid membrane studies .

Advanced: How should researchers address contradictions in reactivity data (e.g., unexpected byproducts) during sulfidation reactions?

Answer:

  • Hypothesis Testing : Use controlled experiments to isolate variables (e.g., oxygen presence, trace moisture) that may induce oxidation or hydrolysis .
  • Statistical Validation : Apply ANOVA or t-tests to compare yields under different conditions. For example, if moisture contamination reduces yield by >15%, redesign protocols with stricter anhydrous controls .
  • Mechanistic Probes : Employ isotopic labeling (e.g., ³⁴S) or trapping agents (e.g., TEMPO) to identify radical intermediates .

Advanced: What strategies optimize reaction conditions for this compound in complex systems (e.g., polymer matrices or micellar assemblies)?

Answer:

  • Kinetic Studies : Monitor reaction progress via GC-MS or HPLC to identify rate-limiting steps (e.g., diffusion in viscous media) .
  • Solvent Selection : Use Hansen solubility parameters to predict compatibility with polymers. For example, δD ~17 MPa¹/² for polyolefin compatibility .
  • Surfactant Effects : Conduct dynamic light scattering (DLS) to assess micelle formation thresholds, which may alter sulfide reactivity .

Advanced: What challenges arise in spectroscopic characterization of this compound, and how can they be mitigated?

Answer:

  • Signal Overlap : In NMR, long alkyl chains cause peak broadening. Use cryoprobes or higher magnetic fields (≥500 MHz) to enhance resolution .
  • Sulfur Sensitivity : XPS analysis of sulfur oxidation states requires ultra-high vacuum to prevent surface contamination. Compare binding energies (e.g., S 2p₃/₂ at ~163 eV for sulfides) .
  • Quantitative Limits : For trace impurities, pair GC-MS with selective ion monitoring (SIM) to detect <1% byproducts .

Advanced: How can computational methods (e.g., DFT, MD simulations) enhance understanding of this compound’s behavior?

Answer:

  • Reactivity Predictions : Calculate activation energies for sulfidation pathways using Gaussian or ORCA software. Compare with experimental Arrhenius plots .
  • Conformational Analysis : Perform molecular dynamics (MD) simulations in lipid bilayers to predict membrane penetration efficiency (e.g., using GROMACS) .
  • Thermodynamic Properties : Estimate Hansen solubility parameters via COSMO-RS to guide solvent selection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.